molecular formula C24H21NO B15214464 2-(2-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 823814-06-8

2-(2-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15214464
CAS No.: 823814-06-8
M. Wt: 339.4 g/mol
InChI Key: NBFXBYYTDSVWSH-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a methoxyphenyl group and a phenylethynyl group attached to a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Phenylethynyl Group: This step involves the Sonogashira coupling reaction, where a phenylacetylene reacts with a halogenated tetrahydroisoquinoline derivative in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the phenylethynyl group to a phenylethyl group.

    Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Methanol, sodium methoxide, or other nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Phenylethyl-substituted tetrahydroisoquinoline.

    Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through binding interactions facilitated by its unique structural features. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenyl)-1-phenylethyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a phenylethyl group instead of a phenylethynyl group.

    2-(2-Methoxyphenyl)-1-(phenylmethyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a phenylmethyl group.

Uniqueness

2-(2-Methoxyphenyl)-1-(phenylethynyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the phenylethynyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

823814-06-8

Molecular Formula

C24H21NO

Molecular Weight

339.4 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1-(2-phenylethynyl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C24H21NO/c1-26-24-14-8-7-13-23(24)25-18-17-20-11-5-6-12-21(20)22(25)16-15-19-9-3-2-4-10-19/h2-14,22H,17-18H2,1H3

InChI Key

NBFXBYYTDSVWSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCC3=CC=CC=C3C2C#CC4=CC=CC=C4

Origin of Product

United States

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